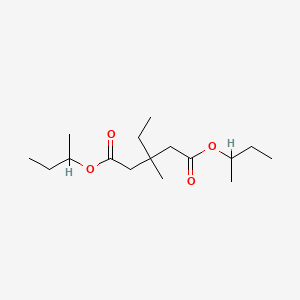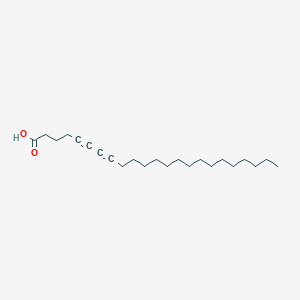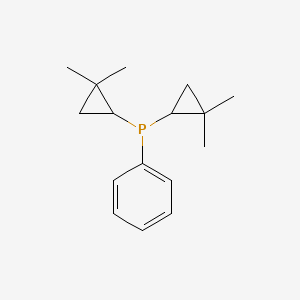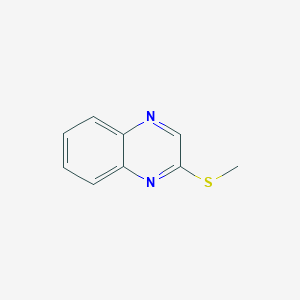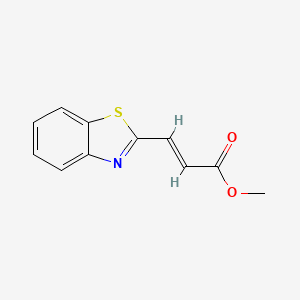![molecular formula C33H23NO B13814060 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is a complex organic compound characterized by its unique spiro structure, which involves a fluorene and an azetidinone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one typically involves a multi-step process. One common method includes the reaction of 9-diazo-9H-fluorene with diphenyldiazomethane through a 1,3-dipolar cycloaddition reaction . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to handle the complex reaction intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or other nitroxyl radicals.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Oxidation: TEMPO, 4-hydroxyTEMPO, 4-acetamidoTEMPO.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 1’,3’,3’-Triphenylspiro[fluorene-9,2’-pyrrolidine]-5’-one .
- 3’,4’,4’-Triphenylspiro[fluorene-9,2’-[1,3]oxazolidine]-5’-one .
Uniqueness: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C33H23NO |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
1,3,3-triphenylspiro[azetidine-4,9'-fluorene]-2-one |
InChI |
InChI=1S/C33H23NO/c35-31-32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)33(34(31)26-18-8-3-9-19-26)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
InChI-Schlüssel |
OBDBSQFPEYKQKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C23C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


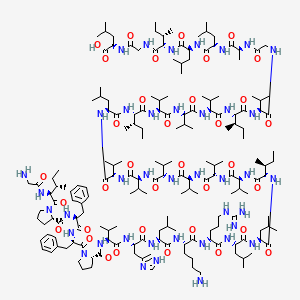
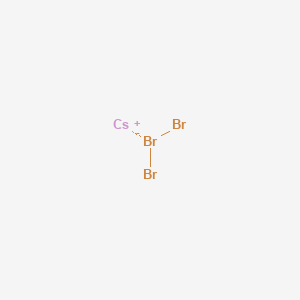
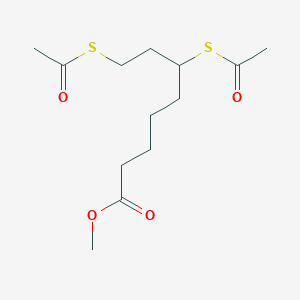

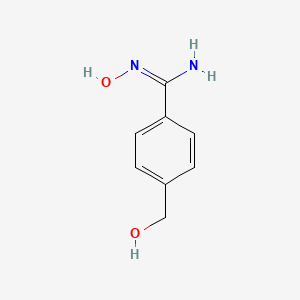
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
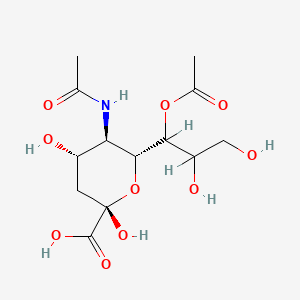
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
